molecular formula C6H12Cl2 B3190548 1,4-Dichloro-2,2-dimethylbutane CAS No. 440680-51-3

1,4-Dichloro-2,2-dimethylbutane

Cat. No. B3190548
CAS RN: 440680-51-3
M. Wt: 155.06 g/mol
InChI Key: KMPYOUUNAVKBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dichloro-2,2-dimethylbutane is a chemical compound with the molecular formula C6H12Cl2 . It has an average mass of 155.066 Da and a monoisotopic mass of 154.031601 Da .


Molecular Structure Analysis

The molecular structure of 1,4-Dichloro-2,2-dimethylbutane consists of a butane backbone with two chlorine atoms replacing hydrogen atoms at the 1 and 4 positions, and two methyl groups attached to the 2 position .


Physical And Chemical Properties Analysis

1,4-Dichloro-2,2-dimethylbutane has various physical and chemical properties. For instance, it has a normal boiling temperature, critical temperature and pressure, and specific densities at different temperatures . It also has specific enthalpy of vaporization or sublimation as a function of temperature .

Scientific Research Applications

Organohalogen Compound Reactions

1,4-Dichloro-2,2-dimethylbutane is involved in various organohalogen compound reactions. For example, it's formed during the reaction of 2,3-dimethylbuta-1,3-diene with chlorine under specific conditions, leading to a mixture of chlorinated products. Such reactions are fundamental in organic chemistry for producing diverse organohalogen compounds (Said & Tipping, 1972).

Probe Molecule in Metal Catalysts

1,4-Dichloro-2,2-dimethylbutane's related compound, 2,2-dimethylbutane, is used as a probe molecule to study the nature of active sites in supported metal catalysts. It's particularly useful due to its structure, which helps in understanding hydrocarbon reactions on metal catalysts (Burch & Paâl, 1994).

Molecular Rotation Studies

Studies on molecules similar to 1,4-Dichloro-2,2-dimethylbutane, like 2-chloro-2,3-dimethylbutane, provide insights into molecular rotation dynamics. These studies, involving nuclear magnetic resonance (NMR), help in understanding the conformation and energy barriers of such compounds (Anderson & Pearson, 1973).

Synthesis of Taurine Derivatives

1,4-Dichloro-2,2-dimethylbutane's structurally related compound, 2,2-dimethylbutane-1,4-diol, is used in a 'safety-catch' principle for protecting sulfonic acids. This approach is significant for synthesizing protected derivatives of taurine, an essential amino acid (Seeberger et al., 2007).

Electrochemical Studies

Electrochemical behaviors of compounds like 1,4-dihalobutanes, closely related to 1,4-Dichloro-2,2-dimethylbutane, have been studied using cyclic voltammetry and controlled-potential electrolysis. These studies provide insights into the reduction processes and the formation of various hydrocarbon products (Pritts & Peters, 1995).

Safety and Hazards

1,4-Dichloro-2,2-dimethylbutane is a flammable liquid and vapor. It may cause severe skin burns and eye damage, respiratory irritation, and could be fatal if inhaled . It may also be toxic if swallowed or in contact with skin .

properties

IUPAC Name

1,4-dichloro-2,2-dimethylbutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Cl2/c1-6(2,5-8)3-4-7/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPYOUUNAVKBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCl)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dichloro-2,2-dimethylbutane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dichloro-2,2-dimethylbutane
Reactant of Route 2
1,4-Dichloro-2,2-dimethylbutane
Reactant of Route 3
1,4-Dichloro-2,2-dimethylbutane
Reactant of Route 4
1,4-Dichloro-2,2-dimethylbutane
Reactant of Route 5
1,4-Dichloro-2,2-dimethylbutane
Reactant of Route 6
Reactant of Route 6
1,4-Dichloro-2,2-dimethylbutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.